![molecular formula C25H26N2O5S B4179103 1-[(4-methoxyphenyl)sulfonyl]-N-(4-phenoxyphenyl)-3-piperidinecarboxamide](/img/structure/B4179103.png)
1-[(4-methoxyphenyl)sulfonyl]-N-(4-phenoxyphenyl)-3-piperidinecarboxamide
Overview
Description
The compound “1-[(4-methoxyphenyl)sulfonyl]-N-(4-phenoxyphenyl)-3-piperidinecarboxamide” is a complex organic molecule with the molecular formula C25H26N2O5S . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple functional groups present. These include a methoxyphenyl group, a phenoxyphenyl group, a piperidine ring, a carboxamide group, and a sulfonyl group .Scientific Research Applications
- AKOS000655716 has shown promise as a potential anticancer agent. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Mechanistic studies suggest that it may interfere with key signaling pathways involved in tumor growth .
- Inflammation plays a crucial role in various diseases. Studies have investigated AKOS000655716’s anti-inflammatory effects, including its impact on cytokine production, NF-κB signaling, and immune responses. These findings could have implications for conditions like rheumatoid arthritis and inflammatory bowel diseases .
- AKOS000655716 has been explored for its potential neuroprotective properties. Researchers have studied its effects on neuronal survival, oxidative stress, and neuroinflammation. It may hold promise in mitigating neurodegenerative conditions such as Alzheimer’s disease and Parkinson’s disease .
- Investigations into AKOS000655716’s cardiovascular effects have revealed its ability to modulate blood pressure, vascular tone, and endothelial function. These findings suggest potential applications in managing hypertension and improving overall cardiovascular health .
- The compound’s impact on metabolic pathways has attracted attention. Researchers have explored its effects on glucose metabolism, lipid homeostasis, and insulin sensitivity. AKOS000655716 might offer novel therapeutic avenues for diabetes and obesity management .
- Beyond its biological effects, AKOS000655716 serves as an interesting scaffold for chemical modifications. Medicinal chemists have used it as a starting point for designing novel derivatives with improved pharmacological properties. These efforts contribute to drug discovery and development .
Anticancer Potential
Anti-inflammatory Properties
Neuroprotection and Neurodegenerative Diseases
Cardiovascular Health
Metabolic Disorders
Chemical Biology and Drug Design
Mechanism of Action
properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-N-(4-phenoxyphenyl)piperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S/c1-31-21-13-15-24(16-14-21)33(29,30)27-17-5-6-19(18-27)25(28)26-20-9-11-23(12-10-20)32-22-7-3-2-4-8-22/h2-4,7-16,19H,5-6,17-18H2,1H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQACWNQLRMOCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-methoxyphenyl)sulfonyl]-N-(4-phenoxyphenyl)-3-piperidinecarboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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